molecular formula C9H6FNO B1602542 5-fluoro-1H-indole-7-carbaldehyde CAS No. 603306-52-1

5-fluoro-1H-indole-7-carbaldehyde

Cat. No.: B1602542
CAS No.: 603306-52-1
M. Wt: 163.15 g/mol
InChI Key: ACKRNKKYYJVPEP-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-7-carbaldehyde (CAS: 603306-52-1) is a fluorinated indole derivative with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol. Key physical properties include a boiling point of 338°C, a melting point of 158.2°C, and a vapor pressure of 0.000101 mmHg at 25°C . The aldehyde group at position 7 and fluorine substituent at position 5 confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its InChI key (InChI=1/C9H6FNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-5,11H) highlights its planar aromatic structure with polarizable functional groups .

Properties

IUPAC Name

5-fluoro-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKRNKKYYJVPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591957
Record name 5-Fluoro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603306-52-1
Record name 5-Fluoro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives followed by reduction and formylation .

Industrial Production Methods: Industrial production methods for 5-fluoro-1H-indole-7-carbaldehyde are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 5-fluoro-1H-indole-7-carboxylic acid.

    Reduction: 5-fluoro-1H-indole-7-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-fluoro-1H-indole-7-carbaldehyde is used as a building block in the synthesis of more complex indole derivatives. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, indole derivatives, including this compound, are studied for their potential as bioactive molecules. They have shown promise in various biological assays, including antiviral and anticancer activities .

Medicine: Indole derivatives are explored for their therapeutic potential.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 5-fluoro-1H-indole-7-carbaldehyde is not well-documented. like other indole derivatives, it is likely to interact with biological targets through various pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Molecular Formula Substituents Key Functional Groups Melting Point (°C) References
5-Fluoro-1H-indole-7-carbaldehyde 603306-52-1 C₉H₆FNO F (C5), CHO (C7) Aldehyde, Fluorine 158.2
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde 1190321-22-2 C₁₀H₈FNO F (C5), CH₃ (C7), CHO (C3) Aldehyde, Fluorine, Methyl Not reported
Indole-3-carboxaldehyde 487-89-8 C₉H₇NO CHO (C3) Aldehyde 193–198
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide Not provided C₁₇H₁₃BrFN₂O F (C7), Br (C5), CON(CH₃)Ph (C2) Carboxamide, Bromine, Fluorine Not reported
4-Fluoro-7-iodo-1H-indole 1000341-66-1 C₈H₅FIN F (C4), I (C7) Iodine, Fluorine Not reported

Physical and Electronic Properties

  • Aldehyde Position : The aldehyde group at position 7 in this compound reduces symmetry compared to indole-3-carboxaldehyde (position 3), leading to a lower melting point (158.2°C vs. 193–198°C) .
  • Fluorine vs. Halogens : Fluorine’s electronegativity enhances electron-withdrawing effects, influencing reactivity. In contrast, bromine (in 5-bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide) and iodine (in 4-fluoro-7-iodo-1H-indole) increase molecular weight and polarizability, affecting solubility and binding interactions .

Biological Activity

5-Fluoro-1H-indole-7-carbaldehyde (CAS Number: 603306-52-1) is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 7-position of the indole ring. This unique structure contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Indole derivatives are known to modulate numerous biochemical pathways, influencing cellular functions such as:

  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Cell Proliferation : Inhibiting or promoting the growth of specific cell types.
  • Immune Response : Modulating immune system activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that this compound can selectively target cancer cell lines with specific mutations, such as K-Ras mutations in lung cancer cells. The cytotoxic effects are quantified using IC50 values, which indicate the concentration required to inhibit cell viability by 50%.

Compound Cell Line IC50 (μM)
This compoundH46025.0
This compoundA54915.0

These values suggest that modifications in the molecular structure can lead to varying degrees of potency against different cancer cell lines.

Antimicrobial Activity

Indole derivatives, including this compound, have demonstrated promising antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
MRSA≤ 0.25
Escherichia coli≤ 0.5

The compound’s ability to inhibit bacterial growth highlights its potential as a lead compound for developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, particularly in lung and breast cancer models .
  • Antimicrobial Screening : In a screening of indole derivatives for antimicrobial properties, this compound exhibited potent activity against MRSA and other resistant strains .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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